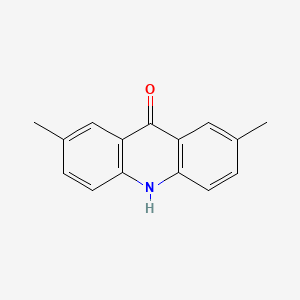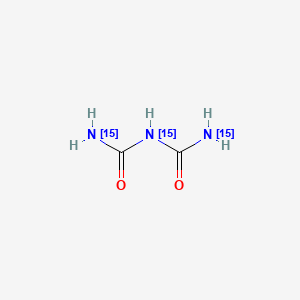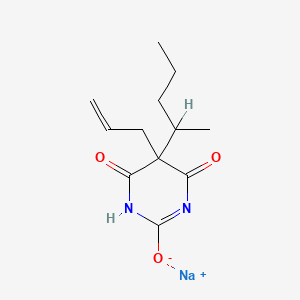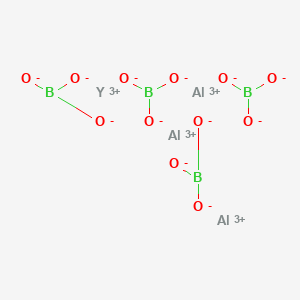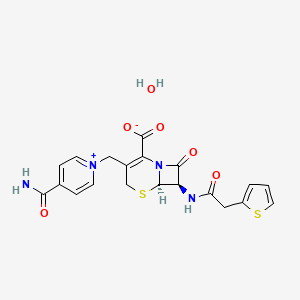
1-Methylxanthine-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylxanthine-13C,d3 is a stable isotope-labeled compound, specifically a derivative of caffeine. It is characterized by the incorporation of carbon-13 and deuterium atoms into its molecular structure. This compound is primarily used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1-Methylxanthine-13C,d3 involves the incorporation of carbon-13 and deuterium into the 1-methylxanthine molecule. The synthetic route typically starts with the precursor compounds, which undergo a series of chemical reactions to introduce the isotopic labels. The reaction conditions often include the use of specific catalysts and solvents to facilitate the incorporation of the isotopes. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Methylxanthine-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Aplicaciones Científicas De Investigación
1-Methylxanthine-13C,d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and molecular structures.
Biology: It is used to study metabolic pathways and enzyme kinetics, particularly in the context of caffeine metabolism.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new drugs and in quality control processes to ensure the purity and consistency of pharmaceutical products
Mecanismo De Acción
The mechanism of action of 1-Methylxanthine-13C,d3 involves its interaction with various molecular targets and pathways. As a derivative of caffeine, it primarily acts as an antagonist of adenosine receptors, which are involved in regulating various physiological processes such as sleep, arousal, and vasodilation. By blocking these receptors, this compound can enhance alertness and reduce fatigue. Additionally, it may influence other pathways related to its metabolic and pharmacokinetic properties .
Comparación Con Compuestos Similares
1-Methylxanthine-13C,d3 can be compared with other similar compounds such as:
1-Methylxanthine: The non-labeled version of the compound, which lacks the carbon-13 and deuterium isotopes.
Theophylline: Another caffeine derivative, which is used as a bronchodilator in the treatment of respiratory diseases.
Caffeine: The most well-known methylxanthine, widely consumed for its stimulant effects. The uniqueness of this compound lies in its isotopic labeling, which allows for more precise and detailed studies in various scientific fields
Propiedades
Fórmula molecular |
C6H6N4O2 |
|---|---|
Peso molecular |
170.15 g/mol |
Nombre IUPAC |
1-(trideuterio(113C)methyl)-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i1+1D3 |
Clave InChI |
MVOYJPOZRLFTCP-KQORAOOSSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])N1C(=O)C2=C(NC1=O)N=CN2 |
SMILES canónico |
CN1C(=O)C2=C(NC1=O)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



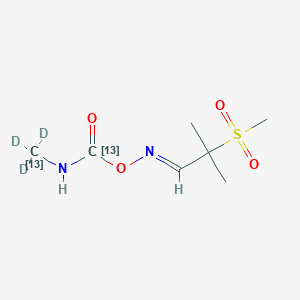
![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
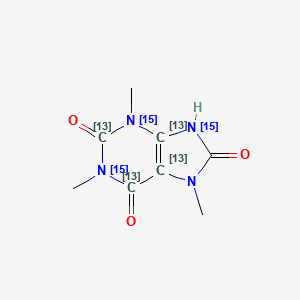
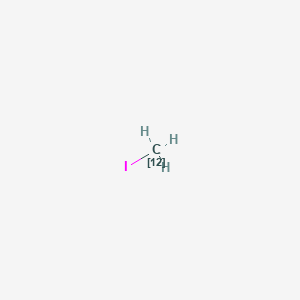
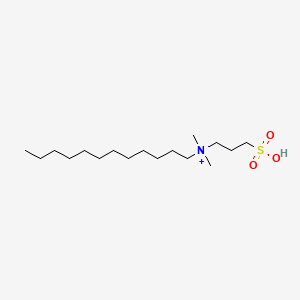
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)
